molecular formula C13H15NO2S2 B5326173 (5E)-3-butan-2-yl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-butan-2-yl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B5326173
M. Wt: 281.4 g/mol
InChI Key: KJDJXRKPJIZAIF-YRNVUSSQSA-N
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Description

(5E)-3-butan-2-yl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a butan-2-yl group, and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-butan-2-yl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method includes the condensation of 5-methylthiophene-2-carbaldehyde with 3-butan-2-yl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-butan-2-yl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthiophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiazolidine derivatives. Substitution reactions can lead to a variety of substituted thiazolidine compounds.

Scientific Research Applications

(5E)-3-butan-2-yl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-3-butan-2-yl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-butan-2-yl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione stands out due to its unique combination of a thiazolidine ring and a methylthiophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-3-butan-2-yl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-4-8(2)14-12(15)11(18-13(14)16)7-10-6-5-9(3)17-10/h5-8H,4H2,1-3H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDJXRKPJIZAIF-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CC=C(S2)C)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C\C2=CC=C(S2)C)/SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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